molecular formula C19H25N3O5 B2775454 N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 561059-28-7

N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2775454
CAS No.: 561059-28-7
M. Wt: 375.425
InChI Key: RLXCUMZCRWPWRQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a complex organic compound characterized by its unique molecular structure. This compound features a 2,4-dimethoxyphenyl group attached to an acetamide moiety, which is further linked to a spirocyclic ring system. The presence of multiple functional groups and the spirocyclic structure make it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetamide typically involves multiple steps, starting with the preparation of the 2,4-dimethoxyphenyl group This can be achieved through the methylation of phenol derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the methoxy groups and the amide functionality allows for diverse reactivity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It can be used as a probe in biochemical studies to understand enzyme mechanisms or as a potential inhibitor in drug discovery processes.

Medicine: In the medical field, this compound may serve as a lead compound for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2,4-dimethoxyphenyl)acetamide

  • N-(2,4-dimethoxyphenyl)ethanol

  • N-(2,4-dimethoxyphenyl)propanamide

Uniqueness: N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)acetamide stands out due to its spirocyclic structure, which is not commonly found in similar compounds

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O5/c1-12-6-4-5-9-19(12)17(24)22(18(25)21-19)11-16(23)20-14-8-7-13(26-2)10-15(14)27-3/h7-8,10,12H,4-6,9,11H2,1-3H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXCUMZCRWPWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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